![molecular formula C24H21N7O2 B6573131 2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005999-67-6](/img/structure/B6573131.png)
2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
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Description
The compound “2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. It is related to sildenafil, a drug used for the treatment of erectile dysfunction and pulmonary arterial hypertension . The molecular formula of the compound is C23H32N6O4S .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of potential genotoxic impurities of sildenafil, a related compound, has been reported . These impurities were synthesized and characterized using various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” is complex, with multiple rings and functional groups. The molecule contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Future Directions
The future directions for research on “2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” could include further studies on its synthesis, characterization, and potential applications. Given its structural similarity to sildenafil, it may have potential uses in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension .
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target protein and modulate its activity .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with enzymes involved in various cellular processes .
Pharmacokinetics
Its solubility in dmso and methanol suggests it may have good bioavailability . Its melting point (141-145 °C) and predicted density (1.26±0.1 g/cm3) may also influence its pharmacokinetic properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored in a dry environment at 2-8°C, suggesting that it may be sensitive to moisture and temperature .
properties
IUPAC Name |
2-ethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-3-33-20-12-8-7-11-18(20)24(32)28-21-13-16(2)29-31(21)23-19-14-27-30(22(19)25-15-26-23)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGXJBNIAXGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide |
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